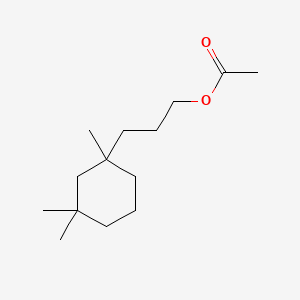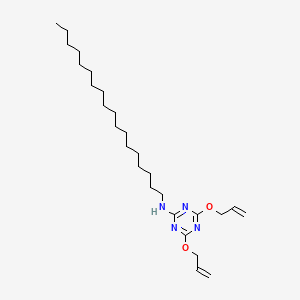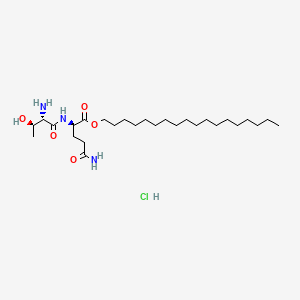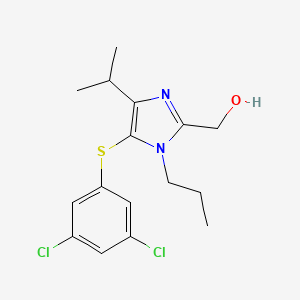![molecular formula C21H27NO2 B12670738 Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate CAS No. 94021-67-7](/img/structure/B12670738.png)
Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate is a complex organic compound with a unique structure It is characterized by the presence of a naphthyl group, a benzoate ester, and an amino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate typically involves a multi-step process. One common method includes the condensation of octahydro-5,5-dimethyl-1-naphthaldehyde with methyl 2-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[[(octahydro-5,5-dimethyl-2-naphthyl)methylene]amino]benzoate
- Methyl 2-[[(octahydro-5,5-dimethyl-3-naphthyl)methylene]amino]benzoate
Uniqueness
Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
94021-67-7 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
methyl 2-[(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C21H27NO2/c1-21(2)13-7-10-16-15(8-6-11-18(16)21)14-22-19-12-5-4-9-17(19)20(23)24-3/h4-5,9-10,12,14-15,18H,6-8,11,13H2,1-3H3 |
Clave InChI |
MZXNHAWDQVIETF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC=C2C1CCCC2C=NC3=CC=CC=C3C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


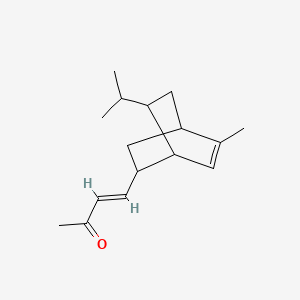



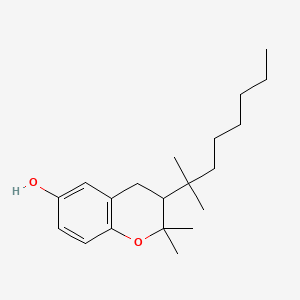
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
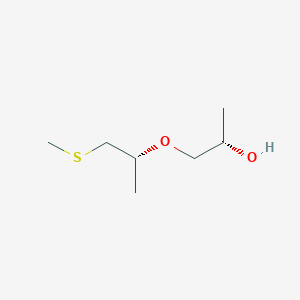
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
